molecular formula C12H12N2O2S2 B215397 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide

4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide

Cat. No. B215397
M. Wt: 280.4 g/mol
InChI Key: ZSHHBFBFHTUTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide, also known as MPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins through the formation of covalent bonds with the sulfonamide group. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity and reducing the production of bicarbonate ions. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has also been shown to inhibit the activity of tyrosinase, reducing the production of melanin in skin cells.
Biochemical and Physiological Effects
4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In cancer cells, 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has been shown to induce apoptosis and inhibit cell proliferation, suggesting its potential as a cancer treatment. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has also been shown to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. In animal models, 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has been shown to exhibit analgesic and antipyretic effects, reducing pain and fever.

Advantages and Limitations for Lab Experiments

4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide is also readily available from commercial suppliers, making it easy to obtain for research purposes. However, 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has some limitations, including its potential toxicity and the need for careful handling and disposal. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide can also be expensive, limiting its use in large-scale experiments.

Future Directions

There are several future directions for 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide research, including its potential use as a drug candidate for the treatment of various diseases. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide can also be further modified to enhance its activity and selectivity towards specific targets. Additionally, 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide can be used as a tool for studying the mechanisms of enzyme and protein inhibition, providing insights into the development of new drugs and therapies.

Synthesis Methods

The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the reaction of 4-chloropyridine-3-sulfonamide with 4-methylthiophenol in the presence of a base. The reaction yields 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide as a yellow solid, which can be purified through recrystallization. The synthesis method has been optimized to improve the yield and purity of 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide, and various modifications have been proposed to enhance the reaction efficiency.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has been shown to exhibit potent inhibitory activity against a range of enzymes and proteins, including carbonic anhydrase, tyrosinase, and matrix metalloproteinases. 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C12H12N2O2S2/c1-9-2-4-10(5-3-9)17-11-6-7-14-8-12(11)18(13,15)16/h2-8H,1H3,(H2,13,15,16)

InChI Key

ZSHHBFBFHTUTQG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)N

Origin of Product

United States

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